(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-(trifluoromethyl)phenyl)methanone
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Overview
Description
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic compound with a unique structure that includes both isoquinoline and trifluoromethylphenyl groups
Preparation Methods
The synthesis of (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps. The process begins with the preparation of the isoquinoline core, followed by the introduction of the nitrophenoxy and trifluoromethylphenyl groups. Common synthetic routes include:
Formation of the Isoquinoline Core: This step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.
Introduction of the Nitrophenoxy Group: This can be achieved through nucleophilic substitution reactions, where a nitrophenol derivative reacts with a suitable leaving group on the isoquinoline core.
Attachment of the Trifluoromethylphenyl Group: This step may involve palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce the trifluoromethylphenyl moiety.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy groups.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-(trifluoromethyl)phenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.
Mechanism of Action
The mechanism of action of (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-(trifluoromethyl)phenyl)methanone can be compared with other similar compounds, such as:
6,7-Dimethoxy-1-((4-nitrophenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar core structure but lacks the trifluoromethylphenyl group.
6,7-Dimethoxy-1-((4-nitrophenoxy)methyl)-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide: This compound has a carboxamide group instead of the methanone group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds .
Properties
Molecular Formula |
C26H23F3N2O6 |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C26H23F3N2O6/c1-35-23-13-16-10-11-30(25(32)17-4-3-5-18(12-17)26(27,28)29)22(21(16)14-24(23)36-2)15-37-20-8-6-19(7-9-20)31(33)34/h3-9,12-14,22H,10-11,15H2,1-2H3 |
InChI Key |
BKRFSYYLXBDUGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=CC=C3)C(F)(F)F)COC4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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